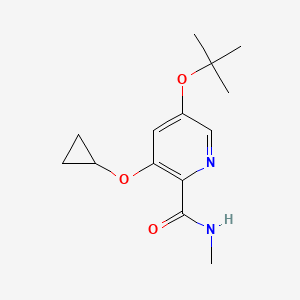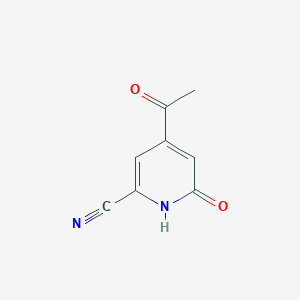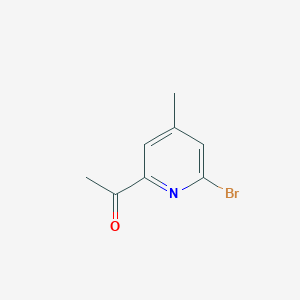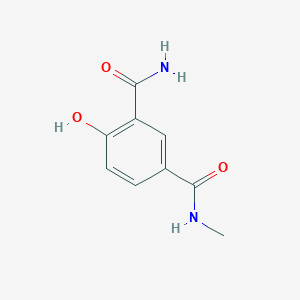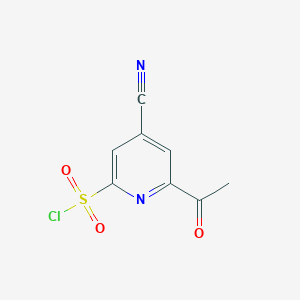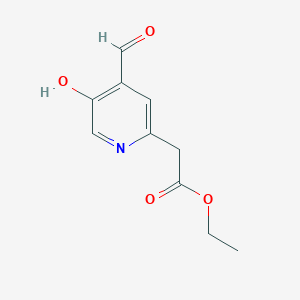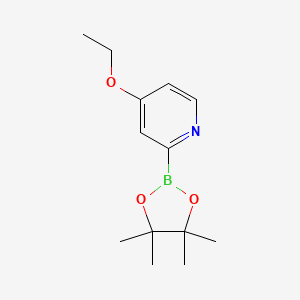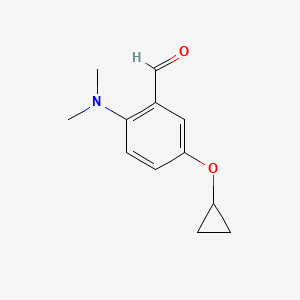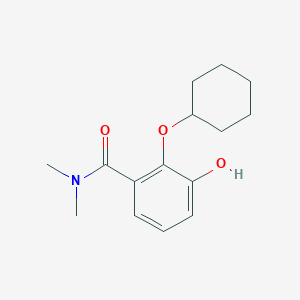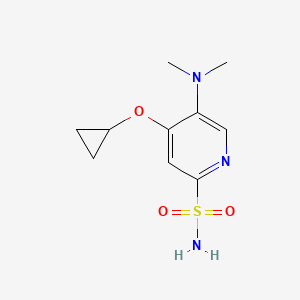
4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S It is a derivative of pyridine, featuring a cyclopropoxy group, a dimethylamino group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide typically involves multiple steps. One common method is the reaction of 4-dimethylaminopyridine with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group. This is followed by the sulfonation of the resulting compound using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
Sulfanilamide: A sulfonamide antibiotic with antimicrobial properties.
Uniqueness
4-Cyclopropoxy-5-(dimethylamino)pyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which can enhance its reactivity and specificity in chemical reactions. Additionally, the combination of the dimethylamino and sulfonamide groups provides a distinct profile of biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15N3O3S |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-(dimethylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)8-6-12-10(17(11,14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
InChI-Schlüssel |
UTZWNZYYCVZIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



